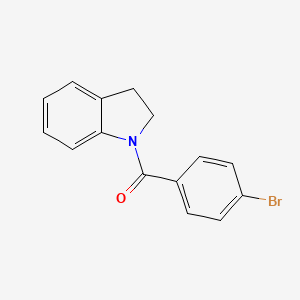

(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone is a chemical compound with the molecular formula C15H12BrNO and a molecular weight of 302.16 g/mol.

Métodos De Preparación

The synthesis of (4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 2,3-dihydroindole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Análisis De Reacciones Químicas

(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide, leading to the formation of methoxy or cyano derivatives.

Aplicaciones Científicas De Investigación

(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized to study the role of protein kinase C (PKC) in cell biology, pharmacology, and ligand binding.

Industry: The compound is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone involves its interaction with molecular targets such as protein kinase C (PKC). By binding to PKC, the compound can modulate various cellular pathways, affecting cell proliferation, differentiation, and apoptosis . This interaction is crucial for its potential therapeutic effects in immunosuppression and cancer treatment .

Comparación Con Compuestos Similares

Similar compounds to (4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone include:

(4-Chlorophenyl)-(2,3-dihydroindol-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

(4-Fluorophenyl)-(2,3-dihydroindol-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.

(4-Methylphenyl)-(2,3-dihydroindol-1-yl)methanone: Similar structure but with a methyl group instead of bromine.

Actividad Biológica

(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone is an organic compound that has garnered attention for its potential biological activities. This compound features a bromophenyl group attached to a dihydroindole moiety, which is believed to contribute to its pharmacological properties. The molecular formula is C16H14BrN and it has a molecular weight of approximately 316.19 g/mol. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibition properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. A study published in Letters in Drug Design & Discovery demonstrated that the compound exhibited moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action remains under investigation; however, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .

Anticancer Properties

In addition to its antibacterial effects, this compound has shown promise as an anticancer agent. It was found to inhibit the proliferation of cancer cells in vitro, particularly in hepatocellular carcinoma cell lines. The compound's mechanism involves the modulation of telomerase activity, which is crucial for cancer cell immortality. In vivo studies indicated significant tumor growth inhibition in xenograft models .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) | Effect on Cell Proliferation |

|---|---|---|

| SMMC-7721 | 88 | Significant inhibition |

| HepG2 | 10 | No significant toxicity |

Enzyme Inhibition

One notable biological activity of this compound is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. The inhibition of IDO can enhance immune responses against tumors by increasing local tryptophan levels and promoting T-cell activation. This property suggests potential applications in cancer immunotherapy.

Case Studies

Several case studies have investigated the biological activities of this compound:

- Study on Antibacterial Activity : A comparative analysis was conducted to evaluate the effectiveness of this compound against standard bacterial strains. The results indicated that it had comparable efficacy to existing antibiotics but required further exploration into its pharmacokinetics and mode of action.

- Anticancer Research : A study focusing on hepatocellular carcinoma demonstrated that treatment with the compound resulted in reduced tumor size and increased apoptosis markers in treated cells.

- Enzyme Inhibition Studies : Research aimed at understanding the interaction of this compound with IDO showed a dose-dependent inhibition, suggesting a competitive inhibition mechanism.

Propiedades

IUPAC Name |

(4-bromophenyl)-(2,3-dihydroindol-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWKIWDJGLWQDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356107 |

Source

|

| Record name | (4-Bromophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331240-54-1 |

Source

|

| Record name | (4-Bromophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.